molecular formula C7H7Cl2NO B3078869 2,3-Dichloro-4-methoxyaniline CAS No. 105630-40-8

2,3-Dichloro-4-methoxyaniline

Cat. No. B3078869
CAS RN: 105630-40-8
M. Wt: 192.04 g/mol
InChI Key: LZYMHTVWOMZPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-methoxyaniline is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C7H8Cl2NO. This compound is also known as DCMA and is used for various purposes in the laboratory setting.

Scientific Research Applications

C7H8Cl2NO\text{C}_7\text{H}_8\text{Cl}_2\text{NO}C7​H8​Cl2​NO

, finds utility in various fields. Here are detailed sections highlighting its unique applications:

Environmental Treatment

Treatment of Wastewater: Due to its toxicity and carcinogenic properties, 2,3-Dichloro-4-methoxyaniline is a concern in wastewater. Studies have evaluated methods like Fenton-like oxidation for its degradation, utilizing materials such as Laterite soil as an iron source . Efficient removal of DCMA from wastewater is essential for environmental protection.

properties

IUPAC Name

2,3-dichloro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMHTVWOMZPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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